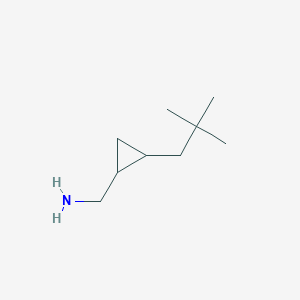

(2-Neopentylcyclopropyl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

[2-(2,2-dimethylpropyl)cyclopropyl]methanamine |

InChI |

InChI=1S/C9H19N/c1-9(2,3)5-7-4-8(7)6-10/h7-8H,4-6,10H2,1-3H3 |

InChI Key |

OVRVSJUMJJPPDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1CC1CN |

Origin of Product |

United States |

Mechanistic Studies and Reactivity of 2 Neopentylcyclopropyl Methanamine

Strain and Reactivity of the Cyclopropyl (B3062369) Ring under Neopentyl Substitution

The cyclopropane (B1198618) ring is characterized by significant ring strain, a consequence of its compressed C-C-C bond angles of 60°, a substantial deviation from the ideal tetrahedral angle of 109.5°. This angle strain, combined with torsional strain from eclipsed hydrogen atoms, imbues the cyclopropane ring with a high degree of "p" character in its C-C bonds and renders it susceptible to ring-opening reactions that release this stored energy. The total ring strain energy of cyclopropane is approximately 27.5 kcal/mol.

The reactivity of the cyclopropyl ring in (2-Neopentylcyclopropyl)methanamine is therefore a balance between the inherent ring strain favoring ring-opening and the steric shielding provided by the neopentyl group, which may hinder the approach of reagents. Ring-opening reactions of cyclopropanes can be initiated by various reagents, including electrophiles, nucleophiles, and radical species, and are often facilitated by transition metals that can insert into the strained C-C bonds. chemrxiv.org

Table 1: Representative Strain Energies of Cycloalkanes

| Cycloalkane | Ring Strain (kcal/mol) |

| Cyclopropane | 27.5 |

| Cyclobutane (B1203170) | 26.3 |

| Cyclopentane | 6.2 |

| Cyclohexane | 0 |

This table provides a general comparison of ring strain in common cycloalkanes to highlight the high strain of the cyclopropane ring.

Detailed Analysis of Amine Functional Group Transformations

The primary amine group in this compound is a key site of reactivity, capable of undergoing a wide range of chemical transformations common to primary amines. These include nucleophilic substitution, acylation, alkylation, and oxidation. However, the reactivity of this amine is significantly influenced by the adjacent neopentyl-substituted cyclopropyl ring.

The steric bulk of the neopentyl group is expected to play a major role in the kinetics of these transformations. Reactions that require nucleophilic attack at the nitrogen atom or at the adjacent methylene (B1212753) carbon will be sterically hindered. For example, in bimolecular nucleophilic substitution (SN2) reactions where the amine or a derivative is the nucleophile or leaving group, the neopentyl group would significantly slow down the reaction rate. Studies on neopentyl halides have shown that they are notoriously unreactive in SN2 reactions, with rates being up to 100,000 times slower than corresponding propyl halides. masterorganicchemistry.com This steric hindrance arises from the bulky tert-butyl group attached to the β-carbon, which obstructs the backside attack required for the SN2 mechanism. masterorganicchemistry.com

Table 2: Relative Reaction Rates for SN2 Reactions of Various Alkyl Halides

| Alkyl Halide | Relative Rate |

| Methyl | 30 |

| Ethyl | 1 |

| Propyl | 0.4 |

| Isopropyl | 0.025 |

| Neopentyl | 0.00001 |

This table, based on data for alkyl bromides reacting with a common nucleophile, illustrates the dramatic decrease in SN2 reactivity due to the steric hindrance of the neopentyl group. masterorganicchemistry.com

Conversely, the electron-donating nature of the alkyl groups (both the cyclopropyl and neopentyl moieties) increases the nucleophilicity of the amine nitrogen. However, this electronic effect is likely to be overshadowed by the powerful steric hindrance.

Investigations into Rearrangement Pathways Involving the Cyclopropyl System

The cyclopropylmethylamine moiety is known to undergo a variety of rearrangement reactions, often involving the opening of the three-membered ring. These rearrangements can be triggered by the formation of a reactive intermediate, such as a carbocation or a nitrenium ion, at the aminomethyl group.

One of the most characteristic reactions of cyclopropylmethyl systems is the ring-opening rearrangement to form homoallylic or cyclobutane derivatives. For instance, if the amine group were to be converted into a good leaving group, the resulting primary carbocation would be highly unstable and prone to immediate rearrangement. The adjacent cyclopropyl ring can participate in this process, leading to a stabilized cyclobutyl or homoallyl cation.

Recent computational and experimental studies on N-substituted cyclopropyl nitrenium ions have shed light on the potential rearrangement pathways. chemrxiv.orgnih.govchemrxiv.org These studies indicate that such intermediates can undergo ring expansion to form azetium ions or fragmentation via ethylene (B1197577) elimination. nih.gov The specific pathway taken is highly dependent on the substituents on the nitrogen atom and the reaction conditions.

In the case of this compound, the formation of a nitrenium ion via oxidation could trigger a cascade of rearrangements. The bulky neopentyl group would likely influence the stereochemical outcome of these rearrangements.

Table 3: Product Distribution in the Rearrangement of a Representative N-Cyclopropyl Nitrenium Ion

| Product Type | Product Structure | Approximate Yield (%) |

| Ring Expansion | N-Biphenylazetium ion derivative | 45 |

| Fragmentation | Biphenylisonitrilium ion | 35 |

| Solvent Trapping | N-3-Methoxypropyl-N-biphenyl iminium ion | 20 |

This table presents hypothetical product distributions for the rearrangement of a related N-biphenyl-N-cyclopropyl nitrenium ion in the presence of methanol, as described in the literature, to illustrate potential reaction pathways. nih.gov

Steric and Electronic Effects of the Neopentyl Substituent on Reaction Kinetics and Selectivity

The neopentyl group exerts a dominant influence on the reactivity of this compound through a combination of steric and electronic effects.

Steric Effects: The most significant contribution of the neopentyl group is its immense steric bulk. The quaternary carbon atom bonded to three methyl groups creates a sterically congested environment around the cyclopropyl ring and the methanamine side chain. researchgate.net This steric hindrance has several predictable consequences:

Reduced Reaction Rates: As discussed earlier, reactions requiring access to the amine nitrogen or the adjacent carbon will be significantly slower. This applies to SN2 reactions, as well as many acylation and alkylation reactions. masterorganicchemistry.comacs.org

Diastereoselectivity: In reactions that create new stereocenters, the neopentyl group will likely direct the approach of incoming reagents to the less hindered face of the molecule, leading to high diastereoselectivity.

Inhibition of Elimination Reactions: The neopentyl group can hinder elimination reactions that require a specific geometric arrangement of atoms, such as the anti-periplanar conformation needed for E2 eliminations. researchgate.net

Electronic Effects: The neopentyl group is an alkyl group and therefore acts as an electron-donating group through induction. This inductive effect increases the electron density on the cyclopropyl ring and the nitrogen atom of the amine.

Increased Nucleophilicity of the Amine: The electron-donating nature of the neopentyl group enhances the nucleophilicity of the primary amine. However, this effect is often counteracted by the overwhelming steric hindrance.

Stabilization of Cationic Intermediates: Should a positive charge develop on the cyclopropyl ring or the adjacent carbon during a reaction, the electron-donating neopentyl group would help to stabilize it.

Table 4: Comparison of Steric and Electronic Parameters for Common Substituents

| Substituent | Taft Steric Parameter (Es) | Hammett Electronic Parameter (σp) |

| Hydrogen | 1.24 | 0.00 |

| Methyl | 0.00 | -0.17 |

| Ethyl | -0.07 | -0.15 |

| Isopropyl | -0.47 | -0.15 |

| tert-Butyl | -1.54 | -0.20 |

This table provides Taft steric parameters and Hammett electronic parameters for common alkyl groups to illustrate the significant steric bulk (more negative Es) of a tert-butyl group, which is a component of the neopentyl group, compared to its relatively modest electronic effect.

Spectroscopic and Structural Elucidation of 2 Neopentylcyclopropyl Methanamine

Application of Advanced Spectroscopic Techniques for Structure Confirmation

The definitive structure of (2-neopentylcyclopropyl)methanamine is established through a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework, from the connectivity of atoms to the stereochemical arrangement and vibrational characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR spectra would provide crucial information. The presence of the cyclopropane (B1198618) ring, with its distinct electronic properties, results in characteristic chemical shifts for the ring protons and carbons, typically in the upfield region of the spectrum.

The neopentyl group exhibits a characteristic singlet for the nine equivalent protons of the three methyl groups and a singlet for the quaternary carbon. The methylene (B1212753) protons of the neopentyl group and the methanamine group, along with the cyclopropyl (B3062369) protons, would present more complex splitting patterns due to diastereotopicity and spin-spin coupling. The relative stereochemistry of the substituents on the cyclopropane ring (cis or trans) can be determined by analyzing the coupling constants (J-values) between the cyclopropyl protons and through Nuclear Overhauser Effect (NOE) experiments.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C(CH₃)₃ | 0.85 - 0.95 | s | - |

| CH₂ C(CH₃)₃ | 1.10 - 1.30 | m | - |

| Cyclopropyl H | 0.20 - 0.90 | m | - |

| CH₂ NH₂ | 2.50 - 2.80 | m | - |

| NH₂ | 1.00 - 2.00 | br s | - |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C (CH₃)₃ | 30 - 35 |

| C(C H₃)₃ | 25 - 30 |

| C H₂C(CH₃)₃ | 40 - 45 |

| Cyclopropyl C | 10 - 25 |

| C H₂NH₂ | 40 - 50 |

Mass spectrometry is employed to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₉H₁₉N.

The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to be influenced by the presence of the neopentyl group and the amino group. The molecular ion peak may be weak due to the facile fragmentation of the neopentyl group. A prominent peak at m/z 57, corresponding to the tert-butyl cation ([C(CH₃)₃]⁺), is anticipated due to the cleavage of the C-C bond between the neopentyl group and the cyclopropane ring. Another characteristic fragmentation pathway for amines is the α-cleavage, which would lead to the formation of a resonance-stabilized iminium ion.

Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

| 141 | [M]⁺ (Molecular Ion) |

| 126 | [M - CH₃]⁺ |

| 84 | [M - C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

| 30 | [CH₂NH₂]⁺ (iminium ion) |

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. For this compound, the IR spectrum would show characteristic absorptions for the N-H stretching of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the neopentyl and cyclopropyl groups would appear around 2850-3000 cm⁻¹. The cyclopropane ring itself has characteristic vibrational modes, including a ring deformation or "breathing" mode.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in observing the C-C stretching vibrations of the neopentyl and cyclopropyl moieties. The combination of IR and Raman data allows for a more complete analysis of the vibrational modes of the molecule.

Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3300 - 3500 | IR |

| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman |

| C-H Stretch (Cyclopropyl) | 3000 - 3100 | IR, Raman |

| NH₂ Scissoring | 1590 - 1650 | IR |

| C-C Stretch (Cyclopropyl) | 1000 - 1200 | Raman |

| C-N Stretch | 1000 - 1250 | IR |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to derivatives)

While obtaining a suitable crystal of this compound itself might be challenging, X-ray crystallography of a solid derivative, such as a hydrochloride or an amide derivative, could provide unambiguous proof of its three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule in the solid state. For instance, the crystal structure of cyclopropylamine (B47189) has been determined at high pressure, revealing details of its hydrogen-bonding network. Similar analyses of a derivative of this compound would confirm the stereochemical relationship between the neopentyl and methanamine substituents and provide insight into intermolecular interactions in the crystal lattice.

Conformational Analysis of the Neopentylcyclopropyl Moiety

The conformational preferences of the neopentylcyclopropyl moiety in this compound are primarily dictated by steric interactions. The bulky neopentyl group will significantly influence the orientation of the substituents on the cyclopropane ring. In general, substituted cyclopropanes prefer a "bisected" conformation where a C-H or C-C bond of the substituent eclipses one of the cyclopropane C-C bonds.

However, the large steric bulk of the neopentyl group would likely force the molecule to adopt a conformation that minimizes steric strain. This could involve rotation around the single bond connecting the neopentyl group to the cyclopropane ring to position the tert-butyl group away from the other substituents. Computational modeling, such as Density Functional Theory (DFT) calculations, would be invaluable in predicting the lowest energy conformations and the rotational barriers between them. The relative energies of different conformers would influence the observed spectroscopic properties, particularly the NMR chemical shifts and coupling constants. The conformational analysis of related substituted cycloalkanes provides a basis for understanding the steric and torsional strains that govern the geometry of such systems.

Theoretical and Computational Studies of 2 Neopentylcyclopropyl Methanamine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are instrumental in providing a detailed picture of the electronic structure and thermodynamic stability of (2-Neopentylcyclopropyl)methanamine. Methods such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, in conjunction with various basis sets, can be employed to determine key electronic properties.

The cyclopropane (B1198618) ring in this compound possesses "bent" or "banana" bonds, which are a result of the geometric constraint of the three-membered ring. This leads to a higher p-character in the C-C bonds compared to typical alkanes, imparting some degree of unsaturation to the ring. Quantum chemical calculations can quantify this effect by analyzing the electron density distribution, molecular orbitals, and bond orders. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions provide insights into the molecule's reactivity, particularly its nucleophilic and electrophilic sites.

The bulky neopentyl group, with its quaternary carbon, introduces significant steric hindrance. fiveable.memedium.com This steric bulk influences the molecule's preferred conformation and can affect the stability of different isomers (cis/trans) of the substituted cyclopropane ring. Quantum chemical calculations can be used to determine the relative energies of these isomers and the rotational barriers of the neopentyl and methanamine substituents.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value (Illustrative) | Method/Basis Set |

| Dipole Moment | 1.2 D | B3LYP/6-31G |

| HOMO Energy | -8.5 eV | B3LYP/6-31G |

| LUMO Energy | 2.1 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 10.6 eV | B3LYP/6-31G |

This table presents illustrative data that could be obtained from quantum chemical calculations. Actual values would require specific computational studies.

Density Functional Theory (DFT) Studies for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying reaction mechanisms. osti.govnih.gov For this compound, DFT can be used to explore various reaction pathways, such as those involving the amine functionality or the strained cyclopropane ring.

Cyclopropylamines are known to undergo ring-opening reactions under certain conditions, and DFT can be used to model the transition states and intermediates involved in these processes. nih.govacs.org For example, the protonation of the amine group followed by nucleophilic attack could lead to ring cleavage. DFT calculations can elucidate the energetics of such pathways, helping to predict whether they are thermodynamically and kinetically favorable.

Furthermore, the amine group can act as a nucleophile in various reactions. DFT can be used to model the reaction of this compound with electrophiles, predicting the regioselectivity and stereoselectivity of such reactions. The steric hindrance from the neopentyl group is expected to play a significant role in directing the approach of the electrophile, and DFT can quantify these steric effects. acs.org

Table 2: Calculated Activation Energies for a Hypothetical Reaction of this compound (Illustrative Data)

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) (Illustrative) | DFT Functional |

| Ring Opening | TS1 | 25.3 | B3LYP |

| Nucleophilic Addition | TS2 | 15.8 | M06-2X |

This table presents illustrative data for hypothetical reaction pathways. The choice of DFT functional can influence the calculated activation energies. osti.gov

Molecular Dynamics Simulations for Conformational Ensemble Analysis

Due to the presence of flexible single bonds, this compound can exist as a multitude of rapidly interconverting conformations. Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of this molecule over time. nih.govresearchgate.netnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can generate a trajectory that describes the dynamic behavior of the system.

Analysis of the MD trajectory allows for the characterization of the conformational ensemble, identifying the most populated conformations and the transitions between them. mdpi.com This is particularly important for understanding how the bulky neopentyl group and the methanamine substituent orient themselves relative to the cyclopropane ring. The conformational preferences will, in turn, influence the molecule's reactivity and its interactions with other molecules.

From MD simulations, various properties can be calculated, such as radial distribution functions to understand the local environment of specific atoms, and the root-mean-square deviation (RMSD) to quantify conformational changes. nih.gov This information is crucial for a complete understanding of the molecule's behavior in different environments, such as in solution.

Table 3: Torsional Angle Preferences from a Hypothetical MD Simulation of this compound (Illustrative Data)

| Torsional Angle | Most Populated Range (degrees) (Illustrative) |

| C(ring)-C(ring)-C-N | 60-90 |

| C(ring)-C-C(neopentyl)-C(tert-butyl) | 150-180 |

This table illustrates the type of data that can be extracted from an MD simulation to describe the preferred orientations of the substituents.

Predictive Modeling of Reactivity and Selectivity via Computational Chemistry

Computational chemistry provides a framework for building predictive models of reactivity and selectivity for molecules like this compound. By combining insights from quantum chemical calculations and DFT, it is possible to develop quantitative structure-activity relationship (QSAR) models or to directly calculate reactivity indices.

Reactivity indices derived from DFT, such as Fukui functions and dual descriptors, can be used to predict the most likely sites for nucleophilic and electrophilic attack. mdpi.com For this compound, these indices would likely highlight the nitrogen atom of the amine as the primary nucleophilic site and the carbon atoms of the cyclopropane ring as potential electrophilic sites under certain conditions.

Furthermore, computational models can be used to predict the outcome of reactions by comparing the activation energies of competing reaction pathways. For example, in a reaction with an unsymmetrical electrophile, calculations can predict which regioisomer is more likely to form. The influence of the bulky neopentyl group on stereoselectivity can also be modeled by calculating the energies of diastereomeric transition states.

Table 4: Calculated Fukui Functions for Selected Atoms of this compound (Illustrative Data)

| Atom | f+ (for nucleophilic attack) (Illustrative) | f- (for electrophilic attack) (Illustrative) |

| Nitrogen (amine) | 0.05 | 0.25 |

| Carbon (methanamine) | 0.12 | 0.08 |

| Carbon (ring, attached to methanamine) | 0.15 | 0.10 |

This table provides illustrative Fukui function values, which indicate the propensity of an atom to accept (f+) or donate (f-) electrons.

Applications As a Key Synthetic Building Block in Organic Chemistry

Utility in the Construction of Complex Molecular Scaffolds

Cyclopropylamines are known to be precursors to a variety of more complex molecular architectures through ring-opening or rearrangement reactions. The neopentyl group in (2-Neopentylcyclopropyl)methanamine would be expected to exert significant steric influence on these transformations, potentially leading to high levels of diastereoselectivity in the products. For instance, acid-catalyzed ring-opening of the cyclopropane (B1198618) ring could lead to the formation of substituted aminobutene derivatives, with the bulky neopentyl group directing the stereochemical outcome of the newly formed double bond and adjacent stereocenters.

Hypothetical Ring-Opening Reactions

| Reactant | Conditions | Potential Product | Significance |

|---|---|---|---|

| This compound | Protic or Lewis Acid | Stereodefined homoallylic amine | Access to chiral building blocks with defined olefin geometry. |

Contribution to the Development of Novel Methodologies in Organic Synthesis

The development of new synthetic methods often relies on the unique reactivity of novel building blocks. The steric and electronic properties of this compound could be harnessed to develop new catalytic processes. For example, its corresponding metal complexes could serve as catalysts in asymmetric synthesis, where the neopentyl group would create a well-defined chiral pocket around the metal center, influencing the stereochemical course of a reaction.

Derivatization to Generate Diverse Chemical Libraries

The primary amine functionality of this compound provides a straightforward handle for derivatization. Acylation, alkylation, and arylation reactions would allow for the rapid generation of a diverse library of compounds. These libraries could be of significant interest in drug discovery programs, where structural diversity is key to identifying new bioactive molecules. The rigid cyclopropane scaffold and the bulky neopentyl group would provide a unique three-dimensional shape to these derivatives, a desirable feature for probing biological targets.

Potential Derivatization Reactions

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Acylation | Acid chlorides, Anhydrides | Amides |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Reductive Amination | Aldehydes, Ketones | Secondary and Tertiary Amines |

Control of Stereochemistry in Subsequent Synthetic Transformations

A chiral, enantiopure form of this compound could serve as a valuable chiral auxiliary. The neopentyl group would act as a powerful stereodirecting element, controlling the facial selectivity of reactions on a prochiral center attached to the nitrogen atom or elsewhere in the molecule. After the desired stereoselective transformation, the auxiliary could potentially be cleaved and recovered, a hallmark of an effective chiral auxiliary.

Future Directions and Emerging Research Avenues

Development of Sustainable and Atom-Economical Synthetic Routes

The synthesis of cyclopropylamines has traditionally relied on multi-step sequences, such as the Curtius rearrangement of cyclopropylcarboxylic acids. nih.govnih.gov While effective, these classical methods often suffer from poor atom economy and may require harsh reagents or protecting group manipulations. nih.gov Future research is increasingly directed towards the development of more sustainable and efficient synthetic strategies.

A primary goal is the creation of one-pot procedures that minimize waste and purification steps. An example of such an approach is the use of carbamatoorganozinc carbenoids for the direct cyclopropanation of alkenes, which offers a simple and direct route to protected aminocyclopropanes. nih.gov Further advancements are anticipated through the application of catalytic redox cycloisomerization and other atom-economical transformations that maximize the incorporation of reactant atoms into the final product. nih.gov The evolution of synthetic methods for related compounds, moving from less efficient protocols to scalable, high-yielding procedures, underscores the ongoing need for innovation in this area. nih.gov

Key areas of focus for future synthetic development include:

C-H Functionalization: Direct, metal-catalyzed C-H functionalization to install the amine group onto a pre-existing cyclopropane (B1198618) ring represents a highly atom-economical approach that avoids lengthy synthetic sequences. nih.gov

Catalytic Asymmetric Synthesis: While significant advances have been made in enantioselective synthesis, the development of new catalytic systems for the direct asymmetric synthesis of chiral cyclopropylamines like (2-Neopentylcyclopropyl)methanamine remains a priority. nih.gov

Flow Chemistry: Continuous flow synthesis offers improved safety, scalability, and efficiency over traditional batch processes, making it an attractive platform for the large-scale production of cyclopropylamine (B47189) intermediates. purdue.edu

Table 1: Comparison of Synthetic Approaches for Cyclopropylamines

| Feature | Traditional Methods (e.g., Curtius Rearrangement) | Emerging Sustainable Methods |

|---|---|---|

| Starting Materials | Cyclopropylcarboxylic acids | Alkenes, Amides, Nitriles |

| Key Transformation | Rearrangement of an acyl azide | Direct catalytic cyclopropanation, C-H amination |

| Atom Economy | Often low due to stoichiometric reagents/byproducts | High, maximizing atom incorporation |

| Step Count | Typically multi-step, may require protection/deprotection | Often fewer steps, including one-pot procedures |

| Catalysis | Often stoichiometric | Primarily catalytic (e.g., Ru, Ti, Zn based) |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The strained three-membered ring of this compound is not merely a static scaffold but a reactive functional group. The combination of ring strain and the electronic influence of the aminomethyl substituent makes it a versatile intermediate for complex molecule synthesis. acs.orgnih.gov Future research will focus on uncovering and harnessing novel reactivity patterns beyond simple functionalization.

A significant area of exploration is the strategic ring-opening of the cyclopropane core. nih.gov For instance, recent studies have shown that protected aminocyclopropanes can undergo oxidative ring-opening to form 1,3-dielectrophilic intermediates. These intermediates can be trapped by various nucleophiles to generate diverse 1,3-difunctionalized products, a transformation that significantly increases molecular complexity in a single step. sonar.ch

Future investigations are likely to target:

Asymmetric Ring-Opening: Developing catalytic enantioselective ring-opening reactions to produce chiral, non-racemic products from prochiral cyclopropylamines.

Cycloaddition Reactions: Using the cyclopropylamine ring as a partner in novel cycloaddition cascades to rapidly construct complex polycyclic systems. acs.org

Directed Reactivity: Utilizing the neopentyl group or other substituents to direct reactions to specific positions on the cyclopropane ring or to control the stereochemical outcome of transformations.

Integration with High-Throughput Experimentation and Automated Synthesis

The discovery and optimization of new reactions and synthetic routes are often slow, iterative processes. youtube.com High-Throughput Experimentation (HTE) and automated synthesis platforms are poised to revolutionize this paradigm by enabling the rapid screening of hundreds of reaction conditions in parallel. youtube.com For a molecule like this compound, this technology can dramatically accelerate the identification of optimal conditions for its synthesis or subsequent derivatization. youtube.commerckmillipore.com

Automated synthesizers can perform entire reaction sequences, including purification, with minimal human intervention. merckmillipore.comchemrxiv.org This allows for the rapid creation of libraries of analogues based on the this compound scaffold, which is crucial for structure-activity relationship (SAR) studies in drug discovery. youtube.com HTE is not just a tool for optimization but also for discovery; by randomly combining reagents and catalysts, researchers can uncover entirely new transformations. youtube.com The integration of HTE with advanced analytical techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), allows for the analysis of a 384-well plate in minutes, generating vast amounts of data. purdue.edu

Table 2: Impact of HTE and Automation on Cyclopropylamine Research

| Area | Traditional Approach | HTE & Automation Approach |

|---|---|---|

| Reaction Optimization | One-at-a-time, iterative experiments | Parallel screening of hundreds of conditions (catalysts, solvents, bases) |

| Discovery | Hypothesis-driven, slow exploration | Rapid, sometimes random, screening to find novel reactivity |

| Library Synthesis | Slow, sequential synthesis of derivatives | Rapid parallel synthesis of large compound libraries for screening |

| Data Generation | Sparse data points | Large, high-quality datasets suitable for machine learning |

| Resource Usage | Higher consumption of reagents and solvents per experiment | Miniaturized scale minimizes waste and conserves precious materials |

Advanced Computational Approaches for Structure-Reactivity Relationship Discovery

In parallel with experimental advances, computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound. By modeling electronic structures, reaction pathways, and intermolecular interactions, researchers can gain insights that are difficult or impossible to obtain through experiments alone.

Future research will increasingly rely on a synergistic relationship between computational and experimental work. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to elucidate reaction mechanisms, predict the stability of intermediates and transition states, and explain the origins of stereoselectivity in catalytic reactions. For understanding reactivity, kinetic studies can be combined with linear free-energy relationships (e.g., Hammett plots) to quantify the electronic effects of substituents on reaction rates. nih.gov

Advanced computational methods that will drive future discoveries include:

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the strength and nature of non-covalent interactions that stabilize specific conformations or transition states. mdpi.com

Molecular Dynamics (MD) Simulations: To explore the conformational landscape of flexible molecules like this compound and its interactions with solvents or biological macromolecules.

Machine Learning (ML) and AI: To build predictive models from the large datasets generated by HTE. youtube.com These models can forecast reaction outcomes, propose novel molecular structures with desired properties, and even control automated synthesis platforms, creating a "self-driving lab" for chemical discovery. youtube.comyoutube.com

Table 3: Application of Computational Methods in Cyclopropylamine Chemistry

| Computational Method | Application Area | Research Question Addressed |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism & Reactivity | What is the lowest energy pathway for a ring-opening reaction? Why is a particular catalyst effective? |

| Molecular Docking | Medicinal Chemistry | How does the molecule bind to a target protein? What are the key interactions for biological activity? mdpi.com |

| QTAIM | Bonding & Interaction Analysis | What is the precise nature and strength of the hydrogen bonds or other weak interactions stabilizing a structure? mdpi.com |

| Machine Learning (ML) | Predictive Chemistry & Automation | Based on past results, what are the best conditions for a new reaction? Which analogue should be synthesized next? |

Q & A

Q. What synthetic strategies are effective for optimizing the yield and purity of (2-Neopentylcyclopropyl)methanamine?

- Methodological Answer : Cyclopropane-containing amines like this compound can be synthesized via cyclopropanation of allylic precursors using transition-metal catalysts (e.g., rhodium or palladium) under inert conditions. Key steps include:

- Cyclopropanation : Reacting neopentyl-substituted alkenes with diazo compounds.

- Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product.

- Yield Optimization : Monitor reaction kinetics via <sup>1</sup>H NMR to identify side reactions (e.g., ring-opening) and adjust catalyst loading or temperature .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify cyclopropane ring protons (δ 0.5–1.5 ppm) and amine protons (δ 1.5–2.5 ppm). Compare with databases for similar structures (e.g., cyclohexylmethanamine in ) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> peak at m/z 170.3 for analogous compounds) using electrospray ionization (ESI-MS) .

- IR Spectroscopy : Detect NH2 stretching vibrations (~3300 cm<sup>-1</sup>) and cyclopropane C-H bending (~1450 cm<sup>-1</sup>) .

Q. How does temperature influence the solubility of this compound in polar solvents?

- Methodological Answer : Solubility can be modeled using experimental data from structurally related amines (e.g., methanamine in N,N-dimethylformamide). For example:

| Temperature (°C) | Solubility (mole fraction) |

|---|---|

| 25 | 0.15 ± 0.02 |

| 50 | 0.23 ± 0.03 |

| Use a thermostatted vessel with gravimetric analysis to measure solubility. Note that bulky substituents (neopentyl) reduce solubility in polar solvents due to steric hindrance . |

Advanced Research Questions

Q. What computational approaches predict the stability of this compound derivatives under acidic conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model the cyclopropane ring’s strain energy and protonation sites. Compare with experimental data from cyclopropylamine analogs (e.g., pKa ~10.5 for similar amines) .

- MD Simulations : Simulate solvation effects in aqueous/organic mixtures to predict degradation pathways (e.g., ring-opening via acid-catalyzed mechanisms) .

Q. How can contradictions in reaction kinetics data for this compound synthesis be resolved?

- Methodological Answer :

- Controlled Replicates : Perform triplicate experiments under identical conditions (temperature, catalyst batch) to isolate variability.

- Statistical Analysis : Apply ANOVA or t-tests to compare datasets. For example, discrepancies in yield (e.g., 60% vs. 75%) may arise from trace moisture in solvents, which hydrolyzes intermediates .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and validate kinetic models .

Q. What assay designs are suitable for studying this compound’s interaction with neurotransmitter receptors?

- Methodological Answer :

- Radioligand Binding Assays : Use <sup>3</sup>H-labeled analogues to measure affinity for serotonin or dopamine receptors. Reference protocols from cyclopropylamine derivatives in .

- Functional Assays : Employ CHO cells expressing human GPCRs (e.g., 5-HT2A) and measure cAMP levels via ELISA. Include positive controls (e.g., known agonists) and validate with antagonist co-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.